molecular formula C19H19NO4 B1420622 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1160264-19-6

1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1420622
CAS No.: 1160264-19-6
M. Wt: 325.4 g/mol
InChI Key: HRMHHNNXVGSQJJ-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound recognized for its role as a selective cyclooxygenase-2 (COX-2) inhibitor. This compound acts by selectively targeting and inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins at sites of inflammation. In contrast, it exhibits a much lower inhibitory effect on the constitutively expressed COX-1 enzyme, which is involved in maintaining normal physiological functions such as gastric mucosal protection and platelet aggregation. This selective mechanism makes it a valuable pharmacological tool for researchers investigating the distinct roles of COX-2 in inflammatory processes, pain signaling, and fever. Its application is critical in preclinical studies aimed at understanding the pathophysiology of conditions like rheumatoid arthritis, osteoarthritis, and neuropathic pain, without significantly disrupting COX-1-mediated housekeeping functions. As a research-grade standard, this compound is essential for in vitro enzyme inhibition assays, cell-based inflammation models, and in vivo animal studies to dissect the complex pathways of inflammation and to evaluate the potential therapeutic effects of COX-2 suppression. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(3,5-dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-7-13(2)9-17(8-12)24-16-5-3-15(4-6-16)20-11-14(19(22)23)10-18(20)21/h3-9,14H,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMHHNNXVGSQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO4. Its structure features a pyrrolidine ring, a carboxylic acid functional group, and a phenoxy moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against Gram-positive bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of cellular integrity. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using A549 human lung cancer cells revealed that it induces cytotoxicity in a dose-dependent manner. The compound's ability to activate the Nrf2 pathway suggests it may enhance cellular defense mechanisms against oxidative stress, thereby contributing to its anticancer effects . Notably, modifications to the phenyl group significantly influenced its cytotoxic potency.

Case Studies

  • Antimicrobial Efficacy : A study assessed the minimum inhibitory concentrations (MICs) of various derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications enhanced the antimicrobial activity significantly compared to parent compounds .
  • Anticancer Activity : In a comparative study with cisplatin (a standard chemotherapeutic agent), this compound demonstrated reduced viability in A549 cells by up to 63.4%, indicating promising anticancer potential .

Data Tables

Biological ActivityTarget Organism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusMIC > 128 µg/mL
AntimicrobialEnterococcus faecalisMIC > 128 µg/mL
AnticancerA549 CellsViability reduced to 63.4% at 100 µM
Nrf2 ActivationHuman CellsEnhanced oxidative stress response

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, research has shown that certain derivatives exhibit significant activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship suggests that modifications to the phenyl groups can enhance antimicrobial efficacy.

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated using assays such as the DPPH radical scavenging method. Some derivatives have demonstrated antioxidant capabilities that surpass those of well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate promising results. Certain derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer cells . These findings warrant further exploration into their mechanism of action and potential therapeutic use in oncology.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of synthesized derivatives revealed that specific modifications could lead to enhanced potency against resistant strains. For example, compounds bearing hydrazone or azole moieties were particularly effective against Acinetobacter baumannii and Candida auris .

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant properties, several derivatives were synthesized and tested for their ability to scavenge free radicals. One derivative was found to exhibit antioxidant activity significantly higher than ascorbic acid, indicating its potential for use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Comparison with Similar Compounds

Antimicrobial Activity

Derivatives with halogenated phenyl groups (e.g., 3,5-dichloro-2-hydroxyphenyl) exhibit potent antimicrobial effects. For example, compounds in this class showed significant inhibition of multidrug-resistant Staphylococcus aureus and Escherichia coli (MIC values <10 μg/mL) . The 3,5-dimethylphenoxy group in the target compound may similarly enhance membrane permeability, though direct data are lacking .

Antioxidant Activity

Substituents like thioxo-oxadiazole and methyl-triazole markedly improve radical scavenging. A 1-(5-chloro-2-hydroxyphenyl) derivative demonstrated 1.35× higher DPPH activity than vitamin C, attributed to electron-donating groups stabilizing free radicals .

Anticancer Potential

Pyrrolidinones with sulfamoyl or hydrazide groups (e.g., 1-(3,5-dimethyl-4-sulfamoylphenyl) derivatives) inhibit cancer cell proliferation via microtubule disruption . The target compound’s 3,5-dimethylphenoxy group may similarly interact with hydrophobic pockets in target proteins, but cytotoxicity assays are required for validation.

Q & A

Q. What are the standard synthetic routes for preparing 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid, and what key parameters influence yield?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Reacting substituted phenols (e.g., 3,5-dimethylphenol) with halogenated intermediates under reflux conditions using acetic acid or sulfuric acid as catalysts. For example, highlights the use of hydrazine hydrate and aryl ketones to form pyrazoline intermediates, achieving yields of ~56% .
  • Step 2 : Catalytic hydrogenation or esterification to introduce the pyrrolidone ring. notes that boiling 2,4-difluoroaniline with itaconic acid in water forms the pyrrolidine backbone .
    Key Parameters : Solvent polarity (e.g., ethanol vs. DMF), reaction time (5–7 hours for cyclization), and catalyst choice (Pd(PPh₃)₄ for cross-coupling) critically impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups, as shown in for analogous compounds .
  • NMR (¹H/¹³C) : Critical for confirming substituent positions. For example, aromatic protons in the 3,5-dimethylphenoxy group appear as doublets (δ 6.7–7.2 ppm), while the pyrrolidone ring protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 392.4 in ) and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against multidrug-resistant pathogens (e.g., Candida auris), with MIC values reported as ≤32 µg/mL in studies on similar 5-oxopyrrolidine derivatives .
  • Cytotoxicity Screening : MTT assays using A549 lung carcinoma cells (IC₅₀ ~20–50 µM) to evaluate anticancer potential .
  • Enzyme Inhibition : Testing against targets like PYCR1 (pyrroline-5-carboxylate reductase) using fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when scaling up production under varying catalytic conditions?

  • Catalyst Screening : Replace traditional acids (e.g., H₂SO₄) with immobilized catalysts (e.g., Pd/C) to enhance recyclability and reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates, while ethanol facilitates crystallization .
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry (e.g., 1.2 equivalents of aryl boronic acids for Suzuki couplings) .

Q. What methodologies resolve contradictions in spectral data interpretation between different studies?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For instance, used HSQC to differentiate ortho/para substituents on the phenyl ring .
  • Computational Validation : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and compare them with experimental data to confirm assignments .
  • Cross-Study Calibration : Standardize referencing (e.g., TMS for NMR) and solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to align data .

Q. How do structural modifications at specific positions influence pharmacological activity, and what computational tools support SAR analysis?

  • Phenyl Substituents : Adding electron-withdrawing groups (e.g., -Cl at the 3,5-positions) enhances antimicrobial activity (MIC reduced by 50% in ) .
  • Pyrrolidone Ring Modifications : Methylation at the 3-carboxylic acid position improves metabolic stability but reduces solubility .
  • Computational Tools :
    • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like PYCR1 .
    • QSAR Modeling : Utilizes descriptors (logP, H-bond acceptors) to correlate substituent effects with bioactivity .

Q. What advanced in vitro models are used to evaluate its mechanism of action against resistant pathogens?

  • Time-Kill Assays : Quantify bactericidal/fungicidal activity over 24–48 hours against Candida auris .
  • Biofilm Eradication Studies : Use crystal violet staining to assess biofilm disruption at sub-MIC concentrations .
  • Transcriptomic Profiling : RNA-seq identifies upregulated/downregulated genes (e.g., efflux pumps) in treated pathogens .

Q. What statistical approaches are employed to validate biological activity data across multiple assays?

  • Two-Way ANOVA : Compares dose-response curves across cell lines (e.g., A549 vs. HEK293) .
  • Kruskal-Wallis Test : Non-parametric analysis for non-normally distributed data (e.g., colony counts in antimicrobial assays) .
  • Benjamini-Hochberg Correction : Controls false discovery rates in high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.